![molecular formula C21H19BrFNO5 B282388 4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282388.png)
4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, several studies have suggested that this compound may exert its biological activities through the inhibition of specific enzymes or signaling pathways. For example, this compound has been reported to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one exhibits various biochemical and physiological effects. For instance, this compound has been reported to reduce the production of inflammatory cytokines and chemokines in human macrophages, suggesting its potential as an anti-inflammatory agent. Additionally, this compound has been shown to inhibit the growth of several cancer cell lines and to induce apoptosis in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its high yield and purity, as well as its potential applications in various fields. However, the limitations of using this compound include its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Orientations Futures
Several future directions for the research on 4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one can be identified. For example, further studies are needed to elucidate the mechanism of action of this compound and to identify its specific targets in cells. Additionally, the potential applications of this compound in drug development and material science should be explored further. Finally, the synthesis and characterization of derivatives of this compound may lead to the discovery of compounds with improved biological activities and physicochemical properties.
Méthodes De Synthèse
The synthesis of 4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-bromobenzoyl chloride with 3-fluoroaniline to form 4-(4-bromobenzoyl)-3-fluoroaniline. This intermediate is then reacted with 2-hydroxyethyl acrylate to form the desired product. The synthesis of this compound has been reported in several scientific journals, and the yield and purity of the product have been optimized through various methods.
Applications De Recherche Scientifique
4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one has potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound has been reported to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising candidate for drug development. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of functional materials.
Propriétés
Formule moléculaire |
C21H19BrFNO5 |
|---|---|
Poids moléculaire |
464.3 g/mol |
Nom IUPAC |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3-fluorophenyl)-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H19BrFNO5/c22-15-6-4-13(5-7-15)19(26)17-18(14-2-1-3-16(23)12-14)24(21(28)20(17)27)8-10-29-11-9-25/h1-7,12,18,25-26H,8-11H2/b19-17- |
Clé InChI |
NYWPYERQMYNTKI-ZPHPHTNESA-N |
SMILES isomérique |
C1=CC(=CC(=C1)F)C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CCOCCO |
SMILES |
C1=CC(=CC(=C1)F)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCOCCO |
SMILES canonique |
C1=CC(=CC(=C1)F)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282305.png)
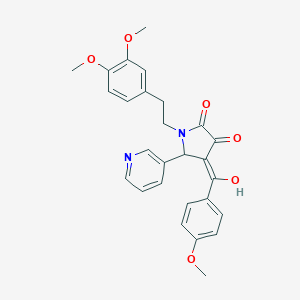
![Isopropyl 7-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282307.png)
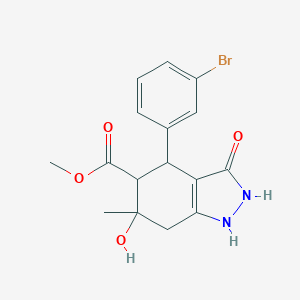
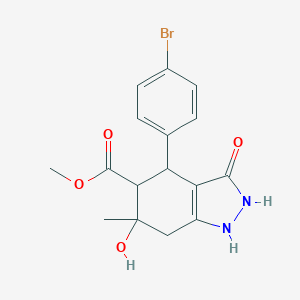


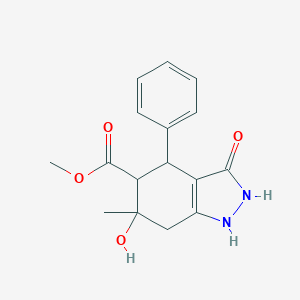
![Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282314.png)
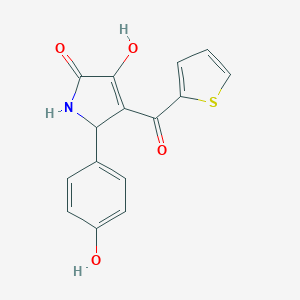
![methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282326.png)


